Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate

Purity Procurement Quality Control

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS 1823230-92-7) is a heterobifunctional building block that integrates a Boc-protected pyrrolidine with a 2-oxocyclobutyl (cyclobutanone) motif. With a molecular formula of C13H21NO3 and a molecular weight of 239.31 g/mol, this compound is supplied at purities up to 98% (NLT).

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
Cat. No. B11779114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2CCC2=O
InChIInChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9(8-14)10-4-5-11(10)15/h9-10H,4-8H2,1-3H3
InChIKeyRFTZRNVUQKCZIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate: A Strategic Pyrrolidine Building Block for Medicinal Chemistry


Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS 1823230-92-7) is a heterobifunctional building block that integrates a Boc-protected pyrrolidine with a 2-oxocyclobutyl (cyclobutanone) motif. With a molecular formula of C13H21NO3 and a molecular weight of 239.31 g/mol, this compound is supplied at purities up to 98% (NLT) . The strained four-membered cyclobutanone ring is a defining structural feature that imparts unique synthetic versatility, serving as both a conformational constraint and a reactive handle for further functionalization, distinguishing it from simpler pyrrolidine intermediates used in drug discovery .

The Pitfalls of Analog Substitution for Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate


Procurement specialists and medicinal chemists cannot interchangeably substitute this compound with other 'pyrrolidine' or 'oxocyclobutyl' building blocks. Close analogs such as tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate or tert-butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate differ critically in ketone position or core heterocycle, fundamentally altering reactivity and downstream biological profiles. For example, the 2-oxo group enables covalent ring-opening mechanisms not accessible to the 3-oxo isomer, as demonstrated by crystallographic data on analogous cyclobutanone-based enzyme inhibitors [1]. Additionally, the specific combination of a pyrrolidine ring and a 2-oxocyclobutyl group results in a unique spatial orientation that directly impacts molecular recognition in biological targets, making generic substitution a significant risk to synthetic route fidelity and assay reproducibility .

Quantitative Differentiation Evidence for Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate


Higher Commercial Purity vs. 3-Oxo Isomer to Minimize Impurity-Driven Off-Target Effects

When selecting a building block for lead optimization, higher purity directly reduces the risk of confounding biological results. Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate is commercially available at a purity of 98% (NLT) . In contrast, the closest positional isomer, tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate, is widely supplied at a standard purity of 95% . This 3% absolute purity difference is meaningful for procurement decisions, as the target compound can be sourced with fewer potentially active or toxic impurities without requiring additional in-house purification.

Purity Procurement Quality Control

Ambient Storage Stability vs. Cold-Chain Logistics of the 3-Oxo Isomer

Storage and shipping conditions directly impact procurement logistics and long-term compound integrity. Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate is recommended for storage in a cool, dry place and is not classified as a hazardous material for transportation . The 3-oxo isomer, however, requires refrigerated storage at 4°C and ice pack shipping, as explicitly stated in its product specifications . This difference implies superior ambient stability for the 2-oxo compound, reducing the risk of thermal degradation during synthesis campaigns and eliminating the need for cold-chain infrastructure, which can be a significant cost and logistical barrier for global multi-site research programs.

Stability Logistics Storage

Unique Covalent Warhead Capability via 2-Oxocyclobutyl Ring Opening

The 2-oxocyclobutyl moiety acts as a latent covalent warhead, a functionality absent in the 3-oxo and azetidine analogs. X-ray crystallography (PDB 7L5F) of a related cyclobutanone inhibitor revealed an unexpected enzyme-catalyzed ring opening of the 2-oxocyclobutyl group, resulting in a covalent acyclic adduct in the active site [1]. This mechanism is specific to the 2-oxo substitution pattern, as the ring strain and electronic environment required for this covalent trapping are not present in the 3-oxo isomer. This provides a unique pathway for designing targeted covalent inhibitors (TCIs), offering prolonged target engagement that cannot be achieved with the 3-oxo analog or an azetidine-based scaffold.

Covalent Inhibition Warhead Enzyme Inhibitor

Optimal Application Scenarios for Tert-butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate


Design of Targeted Covalent Inhibitors (TCIs) in Oncology

In medicinal chemistry programs aimed at developing irreversible or reversible covalent kinase inhibitors, the 2-oxocyclobutyl group serves as a crucial synthetic handle. The evidence for its unique ring-opening capacity (PDB 7L5F) [1] positions this compound as a privileged intermediate for introducing a warhead that can selectively engage catalytic lysine or cysteine residues. This is a direct application of the covalent inhibition evidence, impossible to replicate with the 3-oxo isomer.

Fragment-Based Drug Discovery (FBDD) Library Construction

The combination of a rigid cyclobutanone and a Boc-pyrrolidine offers a defined three-dimensional vector set, which is advantageous for fragment library design. The higher available purity (98%) ensures that library members will meet the stringent purity thresholds (>95%) typically required for fragment screening, reducing false hits from impurities and streamlining the hit-to-lead confirmation process.

Multi-Site CRO Synthesis Campaigns Requiring Ambient Logistics

For research programs distributed across multiple global CROs, the compound's ambient storage condition provides a distinct procurement advantage over the 3-oxo isomer, which requires cold-chain shipment. This simplifies international shipping, reduces logistical costs, and eliminates the risk of compound degradation due to cold-chain breaks, ensuring all partner sites work with a building block of consistent quality.

Technical Documentation Hub

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